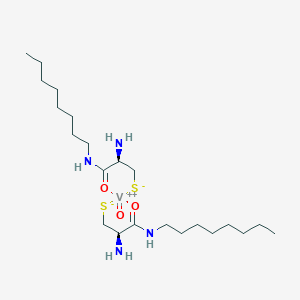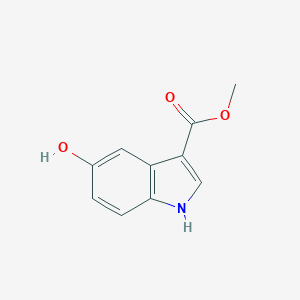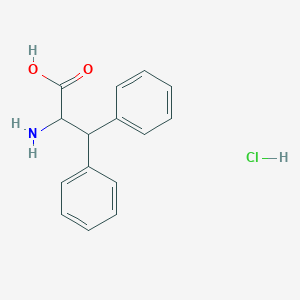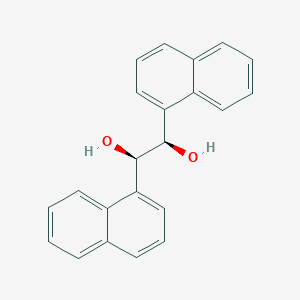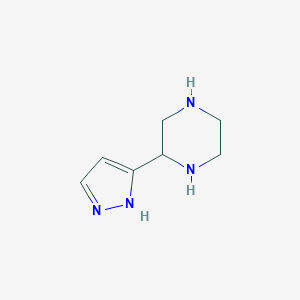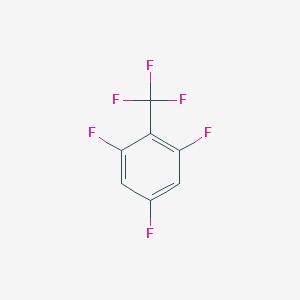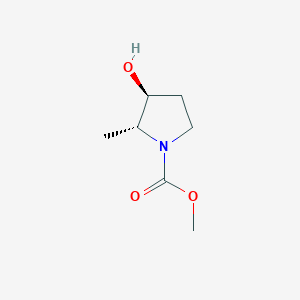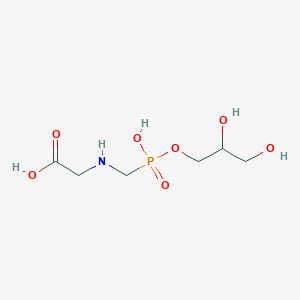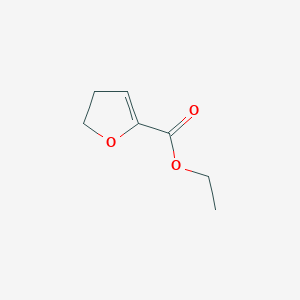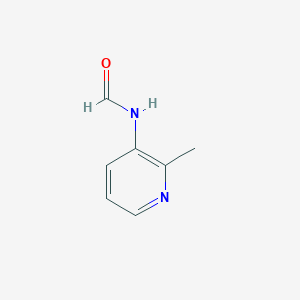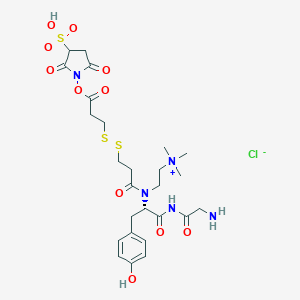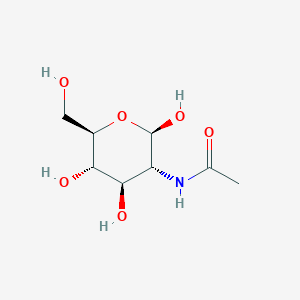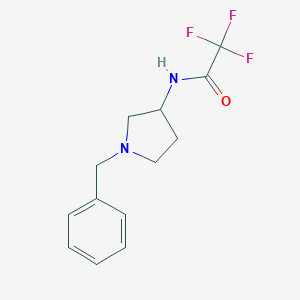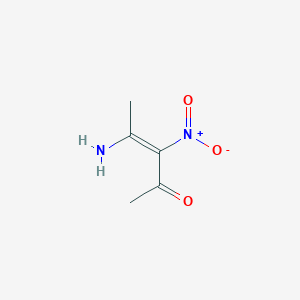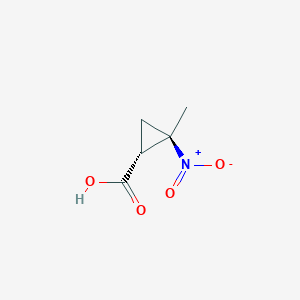
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as trans-MNCA and is a member of the cyclopropane carboxylic acid family. Trans-MNCA has been found to have several biological and biochemical effects that make it suitable for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of trans-MNCA is not fully understood, but it is believed to work by inhibiting the production of certain enzymes in the body. These enzymes are responsible for the production of pro-inflammatory molecules, and their inhibition leads to a decrease in inflammation.
Efectos Bioquímicos Y Fisiológicos
Trans-MNCA has several biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory molecules, as mentioned above. It has also been found to have antioxidant properties, making it a potential treatment for various oxidative stress-related diseases. Additionally, trans-MNCA has been found to have neuroprotective properties, making it a potential treatment for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-MNCA has several advantages for lab experiments, including its ability to inhibit the production of pro-inflammatory molecules and its antibacterial and antifungal properties. However, it also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on trans-MNCA, including its potential use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various inflammatory and neurological disorders. Finally, research is needed to develop new and improved methods for the synthesis of trans-MNCA.
Conclusion
In conclusion, trans-MNCA is a chemical compound with several unique properties that make it suitable for various applications in scientific research. Its ability to inhibit the production of pro-inflammatory molecules, its antibacterial and antifungal properties, and its neuroprotective properties make it a potential treatment for various diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various disorders.
Métodos De Síntesis
Trans-MNCA can be synthesized through several methods, including the reaction of cyclopropanecarboxylic acid with nitric acid and sulfuric acid. Another method involves the reaction of cyclopropanecarboxylic acid with nitric acid and acetic anhydride. The synthesis of trans-MNCA is a complex process that requires careful attention to detail and precise measurements.
Aplicaciones Científicas De Investigación
Trans-MNCA has several applications in scientific research, including its use as a precursor in the synthesis of other chemical compounds. It has also been found to have antibacterial and antifungal properties, making it suitable for use in the development of new antibiotics and antifungal agents. Additionally, trans-MNCA has been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propiedades
Número CAS |
117078-04-3 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI) |
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(1R,2R)-2-methyl-2-nitrocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-5(6(9)10)2-3(5)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
Clave InChI |
LUIARCYSYYLCML-WVZVXSGGSA-N |
SMILES isomérico |
C[C@]1(C[C@H]1C(=O)O)[N+](=O)[O-] |
SMILES |
CC1(CC1C(=O)O)[N+](=O)[O-] |
SMILES canónico |
CC1(CC1C(=O)O)[N+](=O)[O-] |
Sinónimos |
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



